molecular formula C9H8N2O B1281192 1-(1H-benzo[d]imidazol-5-yl)ethanone CAS No. 58442-16-3

1-(1H-benzo[d]imidazol-5-yl)ethanone

Katalognummer: B1281192
CAS-Nummer: 58442-16-3
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: PLHBJRPIYKTQOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Benzo[d]imidazol-5-yl)ethanone (CAS: 58442-16-3, molecular formula: C₉H₈N₂O) is a benzimidazole derivative featuring an acetyl group (ethanone) attached to the 5-position of the benzimidazole core. This compound is commercially available (≥97% purity) and serves as a key intermediate in medicinal chemistry for synthesizing biologically active molecules . Patel et al. synthesized this compound alongside analogs such as 2-(aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone, which differ in substituents on the benzimidazole nitrogen . Its structural simplicity and reactive ketone group make it versatile for further functionalization, particularly in anticancer and anti-inflammatory drug discovery.

Eigenschaften

IUPAC Name

1-(3H-benzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHBJRPIYKTQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482987
Record name 1-(1H-Benzimidazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58442-16-3
Record name 1-(1H-Benzimidazol-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-1,3-benzodiazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Key Findings:

  • Stobbe Condensation :
    In patent WO2015005615A1, Stobbe condensation reactions between aldehydes and o-phenylenediamine derivatives are employed under basic conditions (e.g., potassium tert-butoxide, sodium ethoxide) in solvents like methanol or acetonitrile. While this method primarily targets 2-substituted derivatives, modifications to the aldehyde or o-phenylenediamine structure could direct the acetyl group to position 5.

  • Eco-Friendly Cyclocondensation :
    A ZnO-nanoparticle-mediated method (PMC10385378) enables cyclocondensation of substituted aromatic aldehydes with o-phenylenediamine. By selecting aldehydes with electron-withdrawing groups (e.g., nitro), the reaction may favor substitution at the meta position, corresponding to position 5 in the benzimidazole ring.

Reaction Conditions:

Parameter Example Conditions Yield (%) Reference
Base KOH, NaOH, or K₂CO₃ 62–72
Solvent Ethanol, water, or 1,4-dioxane
Temperature 50–100°C (reflux)

Post-Functionalization of Benzimidazole Intermediates

Introducing the ethanone group after benzimidazole formation often requires electrophilic substitution or nucleophilic reactions.

Key Findings:

  • Friedel-Crafts Acylation :
    While challenging due to the electron-deficient nature of benzimidazoles, Friedel-Crafts acylation can be achieved under anhydrous conditions with Lewis acids (e.g., AlCl₃). For example, acetyl chloride reacts with benzimidazole at elevated temperatures to yield the 5-acetyl derivative.

  • Grignard Reactions :
    In ChemicalBook synthesis 265107-91-3, methyl magnesium bromide reacts with a benzimidazole carboxamide intermediate to form the ethanone group. Adapting this method to a 5-carboxamide precursor could yield the target compound.

Example Reaction Pathway:

  • Starting Material : 5-Carboxamide benzimidazole.
  • Grignard Reagent : Methyl magnesium bromide.
  • Product : 1-(1H-Benzo[d]imidazol-5-yl)ethanone.

Directed Ortho-Metalation (DoM) and Cross-Coupling

Modern catalytic methods enable precise functionalization of the benzimidazole ring.

Key Findings:

  • Palladium-Catalyzed Coupling :
    Suzuki or Buchwald-Hartwig amination reactions can introduce substituents at position 5. For instance, a 5-bromo benzimidazole undergoes palladium-catalyzed coupling with a ketone boronic ester.

  • C–H Activation :
    Rhodium or ruthenium catalysts facilitate direct C–H functionalization. A study in Organic & Biomolecular Chemistry (C8OB00531E) demonstrates regioselective acylation using sulfur-containing catalysts.

Challenges:

  • Regioselectivity : Achieving exclusive substitution at position 5 requires careful catalyst design.
  • Catalyst Cost : Transition metal catalysts may limit scalability.

Oxidation and Reduction Pathways

Converting existing functional groups on the benzimidazole ring to the ethanone group.

Key Findings:

  • Oxidation of Alcohols :
    A 5-hydroxymethyl benzimidazole intermediate is oxidized to the ketone using oxidizing agents like KMnO₄ or CrO₃.

  • Reduction of Nitriles :
    Catalytic hydrogenation of a 5-cyanobenzimidazole derivative yields the ethanone group.

Catalytic Asymmetric Synthesis

Enantioselective methods ensure high chiral purity if stereocenters are present.

Key Findings:

  • Chiral Ligands :
    Copper or palladium catalysts with chiral ligands enable enantioselective acylation. A study in Journal of Medicinal Chemistry (2024) highlights such approaches for related benzimidazoles.

Industrial-Scale Synthesis

Optimized methods for large-scale production prioritize cost and efficiency.

Key Findings:

  • Continuous Flow Systems :
    Microreactor technologies minimize side reactions and improve yield consistency.
  • Catalyst Recycling :
    Reusable catalysts (e.g., ZnO nanoparticles) reduce waste and operational costs.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Reference
Condensation (ZnO) Eco-friendly, low cost Limited substrate scope 62–72
Grignard Reaction High regioselectivity Requires anhydrous conditions 85–90
Friedel-Crafts Acylation Direct functionalization Harsh conditions, low yield <50
Catalytic Coupling High precision Expensive catalysts 70–80

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group in 1-(1H-benzo[d]imidazol-5-yl)ethanone is relatively stable under mild conditions but can participate in oxidation under catalytic or strong oxidative environments.

Reaction Conditions Product Yield Reference
Catalytic oxidationH₂O₂ (oxidant), Ru(bpbp)(pbb)Cl catalyst, 50°C, 5 hThis compound derivatives57%
Air oxidationAmbient conditions, prolonged storagePotential degradation productsN/A
  • Key Insight : The Ru-catalyzed system using H₂O₂ enables selective oxidation of related benzimidazole alcohols to ketones, suggesting adaptability for modifying substituents on the ethanone group .

Condensation Reactions

The ketone group undergoes condensation with nucleophiles such as amines or hydrazines to form Schiff bases or hydrazones.

Reaction Conditions Product Yield Reference
Hydrazone formationHydrazine hydrate, ethanol, reflux5,6-Dimethyl-2-thioxo-benzimidazole hydrazone47–78%
Schiff base synthesisAromatic aldehydes, Na₂S₂O₅, ethanolQuinoxaline derivatives62–72%
  • Example : Reaction with hydrazine hydrate yields crystalline hydrazones, useful in medicinal chemistry for anticonvulsant or antimicrobial applications .

Nucleophilic Substitution on the Benzimidazole Ring

The NH group in the benzimidazole ring can act as a nucleophile, enabling alkylation or sulfonation.

Reaction Conditions Product Yield Reference
SulfonationChlorosulfonic acid, 0°C, followed by reaction with aminesSulfonamide derivatives78–84%
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated benzimidazoles60–90%
  • Application : Sulfonation followed by piperazine substitution (e.g., compound 4 in ) enhances solubility for pharmacological studies.

Reduction Reactions

Although direct reduction of the ketone group is less documented, analogous compounds suggest feasibility.

Reaction Conditions Product Yield Reference
Ketone reduction (hypothetical)NaBH₄ or LiAlH₄, THF/EtOH1-(1H-Benzo[d]imidazol-5-yl)ethanolN/A
  • Note : Reduction of the ethanone group would yield secondary alcohols, which are intermediates for further functionalization.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation.

Reaction Conditions Product Yield Reference
Quinoxaline synthesiso-Phenylenediamine, DMF/S, 80°C(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone62–85%
Piperazine-linked derivativesPiperazine, triethylamine, CH₂Cl₂Anticancer agents (e.g., BCL6 inhibitors)70–91%
  • Case Study : Reaction with o-phenylenediamine under sulfur-mediated conditions generates fused benzimidazole-ketones, pivotal in designing kinase inhibitors .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including 1-(1H-benzo[d]imidazol-5-yl)ethanone. Research indicates that these compounds can act as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. For example, certain derivatives have shown significant inhibitory activity against IDO1, with IC50 values in the low nanomolar range, suggesting their potential as therapeutic agents in cancer immunotherapy .

Schizophrenia Treatment

Another significant application of benzo[d]imidazole derivatives, including those related to this compound, is in the treatment of psychiatric disorders such as schizophrenia. Compounds derived from this class have demonstrated binding affinities for dopamine and serotonin receptors, making them suitable candidates for antipsychotic medications. For instance, certain derivatives exhibit promising results in preclinical models for managing both positive and negative symptoms of schizophrenia .

Study on IDO1 Inhibition

A study by Zhang et al. (2021) investigated various benzimidazole analogues for their ability to inhibit IDO1. The findings suggested that modifications to the benzimidazole structure could yield compounds with enhanced stability and potency against cancer cell lines. The research emphasizes the need for further exploration of benzimidazole-based IDO1 inhibitors to develop effective cancer therapies .

Pharmacokinetics and Toxicology

Additionally, pharmacokinetic studies are essential to evaluate the safety and efficacy profiles of these compounds. Investigations into toxicity profiles have shown that some derivatives exhibit favorable safety margins compared to others, indicating their potential for clinical use .

Wirkmechanismus

The mechanism of action of 1-(1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Physicochemical Properties

  • Hydrogen Bonding: The ethanone group in the parent compound can act as a hydrogen-bond acceptor, influencing crystal packing and solubility. Graph set analysis () suggests such interactions are critical for supramolecular assembly and stability .
  • Melting Points: Derivatives with bulky substituents (e.g., 4-chlorobenzyl) exhibit higher melting points (up to 192°C) compared to simpler analogs, reflecting stronger intermolecular forces .

Commercial and Industrial Relevance

BLD Pharm Ltd. lists 1-(1H-benzo[d]imidazol-5-yl)ethanone at 97% purity, highlighting its industrial utility. In contrast, more complex derivatives (e.g., quinolinyl-methanone in ) are synthesized on-demand for specialized applications .

Biologische Aktivität

1-(1H-Benzo[d]imidazol-5-yl)ethanone is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidazole ring, which contributes to its biological activity. The molecular formula is C10H8N2O, and its structure can be represented as follows:

C10H8N2O\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of vital enzymatic processes.
  • Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cells. It appears to activate intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cancer cell death.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis; cell cycle arrest
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values observed at concentrations as low as 10 µM. The compound was shown to activate caspase pathways, leading to apoptosis.

Case Study: Antimicrobial Efficacy

In another investigation by Johnson et al. (2022), this compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for C. albicans, indicating potent antimicrobial activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.